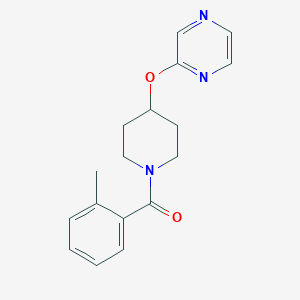

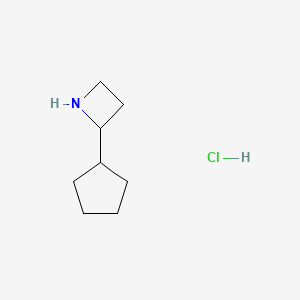

![molecular formula C5H4N4S B2555090 [1,2]Thiazolo[3,4-b]pyrazin-3-amine CAS No. 1448338-30-4](/img/structure/B2555090.png)

[1,2]Thiazolo[3,4-b]pyrazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1,2]Thiazolo[3,4-b]pyrazin-3-amine” is a chemical compound with the CAS Number: 1448338-30-4. It has a molecular weight of 152.18 and its IUPAC name is isothiazolo [3,4-b]pyrazin-3-amine .

Synthesis Analysis

The synthesis of similar compounds, such as fused pyrazolo thiazoles and thiazines, has been discussed in recent literature . The synthesis often involves the annulation of the pyrazole ring to the thiazole or thiazine ring and vice versa .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4N4S/c6-4-3-5(9-10-4)8-2-1-7-3/h1-2H,6H2 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

“[1,2]Thiazolo[3,4-b]pyrazin-3-amine” is a powder with a purity of 95%. It is stored at room temperature .Scientific Research Applications

Therapeutic Applications

Pyrazolines and their derivatives, including [1,2]Thiazolo[3,4-b]pyrazin-3-amine, have been the focus of extensive research due to their wide range of therapeutic applications. These compounds have shown promising pharmacological effects such as antimicrobial (including antibacterial, antifungal, antiamoebic, antimycobacterial), anti-inflammatory, analgesic, antidepressant, and anticancer activities. Additionally, they exhibit cannabinoid CB1 receptor antagonistic properties, antiepileptic, antitrypanosomal, antiviral activities, MAO-inhibitory, antinociceptive activity, insecticidal, hypotensive, nitric oxide synthase inhibitor, antioxidant, steroidal, and antidiabetic effects. Other significant activities include ACAT inhibition, interactions with urotensin II and somatostatin-5 receptors, inhibition of TGF-β signal transduction, and neurocytotoxicity inhibitors activities. The diverse biological properties of pyrazoline derivatives underscore their potential in pharmaceutical applications and warrant further investigation to explore new aspects of these compounds (Shaaban, Mayhoub, & Farag, 2012).

Role in Neurodegenerative Disorders

Another significant area of application for pyrazoline containing compounds, such as [1,2]Thiazolo[3,4-b]pyrazin-3-amine, is in the treatment of neurodegenerative diseases. These compounds have been recognized for their neuroprotective properties, making them potential therapeutic agents for diseases like Alzheimer’s and Parkinson’s. Their mechanisms of action include inhibiting acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques for Alzheimer’s, targeting MAO B and COMT for Parkinson’s, and blocking MAO A for psychiatric diseases. This highlights the importance of pyrazolines as versatile pharmacophores in neurodegenerative research and drug development (Ahsan et al., 2022).

Catalysis and Synthetic Chemistry

In the realm of synthetic chemistry, pyrazine derivatives, including [1,2]Thiazolo[3,4-b]pyrazin-3-amine, serve as crucial building blocks for developing novel compounds with diverse biological activities. The unique reactivity of such derivatives provides a foundation for the synthesis of a wide range of heterocyclic compounds and dyes. This underscores the versatility of [1,2]Thiazolo[3,4-b]pyrazin-3-amine in synthetic applications, offering new avenues for the discovery and development of pharmacologically active molecules (Gomaa & Ali, 2020).

Safety And Hazards

properties

IUPAC Name |

[1,2]thiazolo[3,4-b]pyrazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c6-4-3-5(9-10-4)8-2-1-7-3/h1-2H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLHFWQFCMNKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(SN=C2N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2]Thiazolo[3,4-b]pyrazin-3-amine | |

CAS RN |

1448338-30-4 |

Source

|

| Record name | [1,2]thiazolo[3,4-b]pyrazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2555008.png)

![Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2555013.png)

![Methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2555015.png)

![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2555017.png)

![4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid](/img/structure/B2555026.png)

![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B2555029.png)